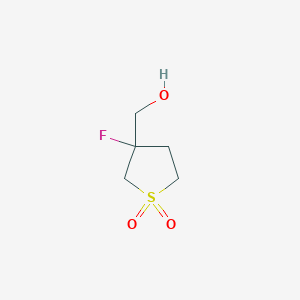

3-Fluoro-3-(hydroxymethyl)-1lambda6-thiolane-1,1-dione

Descripción general

Descripción

3-Fluoro-3-(hydroxymethyl)-1lambda6-thiolane-1,1-dione is a useful research compound. Its molecular formula is C5H9FO3S and its molecular weight is 168.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Radiolabeling of Peptides and Proteins

FPyME, a fluoropyridine-based maleimide reagent, is designed for the prosthetic labeling of peptides and proteins through selective conjugation with a thiol function. It carries a radioactive halogen (fluorine-18) and ensures efficient alkylation of free thiol functions in cysteine residues. This process is significant for developing new peptide- and protein-based radiopharmaceuticals for PET imaging, offering excellent chemoselectivity and an alternative to nonselective carboxylate and amine-reactive reagents (de Bruin et al., 2005).

Synthesis of Fluorinated Compounds

The synthesis of various fluorinated cyclohexane and aromatic derivatives, including the diketone 2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione, provides a pathway to generate unprecedented fluorinated compounds. This process involves Mukaiyama Michael type reactions and base-induced conversions, leading to the creation of stable ketols and biphenylols. These synthetic routes open doors to a range of fluorinated compounds from commercially available precursors (Massicot et al., 2011).

Fluorescent Probes for Thiol Labeling

Acrylodan, a fluorophore with a 6-acyl-2-dimethylaminonaphthalene moiety, is used for thiol-selective labeling in proteins, enhancing quantum yield upon reaction with thiols. The fluorescent derivatives, sensitive to environmental polarity, aid in studying hydrophobic domains, conformational changes, and dipolar relaxation processes in proteins. This demonstrates the role of specific fluorophores in biochemical analysis and understanding protein dynamics (Prendergast et al., 1983).

Stereoselective Binding Studies

Investigations on thiolane 1-oxides, analogs of carbonyl substrates, in their interaction with liver alcohol dehydrogenase-NADH complex show uncompetitive inhibition against alcohol. The study of different stereoisomers and their inhibitory effects, along with the examination of binding sites and flexible amino acid side chains, contribute to the understanding of enzyme-substrate interactions and enzyme flexibility (Cho et al., 1997).

Surface Property Studies in Polymers

Research on fluorotelomer alcohol-based fluorinated isocyanates and their reaction with hydroxyl-containing acrylic copolymers highlights the creation of films with significantly reduced surface energy. These films exhibit surfaces enriched with fluorine, indicating potential applications in surface coatings and materials science to achieve desired hydrophobic or hydrophilic properties (Thomas et al., 1998).

Mecanismo De Acción

Target of Action

Similar compounds such as 3’-fluoro-3’-deoxythymidine 5’-monophosphate have been found to target thymidylate kinase .

Mode of Action

It’s worth noting that similar compounds have been synthesized through a one-pot stepwise photocatalytic c–n cross-coupling and deaminative 2-oxidation–3,3-fluorohydroxylation process .

Biochemical Pathways

Similar compounds have been synthesized through a one-pot stepwise photocatalytic c–n cross-coupling and deaminative 2-oxidation–3,3-fluorohydroxylation process .

Pharmacokinetics

The total body clearance of FTC was 1.8 +/- 0.1 liters/h/kg, and the oral bioavailability was 90% +/- 8% .

Action Environment

Similar compounds have been synthesized under mild conditions .

Análisis Bioquímico

Biochemical Properties

3-Fluoro-3-(hydroxymethyl)-1lambda6-thiolane-1,1-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thymidine kinase-1 (TK1), an enzyme involved in the salvage pathway of nucleotide synthesis . The interaction with TK1 leads to an increase in the uptake and retention of the compound, which is crucial for its biochemical activity. Additionally, the compound’s interaction with equilibrative nucleoside transporter 1 (hENT1) facilitates its transport across cell membranes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the CDK 4/6-Rb pathway, which regulates the G1-S phase transition in the cell cycle . This modulation can lead to changes in cell proliferation and apoptosis, impacting overall cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to thymidine kinase-1 (TK1), leading to enzyme activation and increased nucleotide synthesis . Additionally, the compound inhibits thymidylate synthase (TS), an enzyme critical for DNA synthesis . This inhibition results in a compensatory increase in the salvage pathway, further enhancing the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. The compound exhibits significant stability, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its biochemical activity and continues to influence cellular function, even after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates cellular processes . At higher doses, toxic effects such as increased apoptosis and cellular stress have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as thymidine kinase-1 (TK1) and thymidylate synthase (TS), influencing nucleotide synthesis and DNA replication . The compound’s impact on metabolic flux and metabolite levels has been studied, revealing its potential to modulate cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The equilibrative nucleoside transporter 1 (hENT1) plays a crucial role in the compound’s cellular uptake and distribution . This interaction ensures efficient transport across cell membranes and accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as thymidine kinase-1 (TK1) and thymidylate synthase (TS) . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action.

Propiedades

IUPAC Name |

(3-fluoro-1,1-dioxothiolan-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO3S/c6-5(3-7)1-2-10(8,9)4-5/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSJWBAONGORPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1492316.png)

![(2E)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492318.png)

![(2E)-3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492319.png)

![(3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1492321.png)

amine](/img/structure/B1492325.png)

![3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492330.png)

![{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1492331.png)

![2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride](/img/structure/B1492334.png)

![(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492335.png)

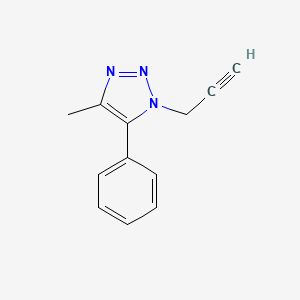

![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-thiopyrano[3,4-d][1,2,3]triazole](/img/structure/B1492336.png)